Trematol

Description

Structure

3D Structure

Properties

CAS No. |

64554-36-5 |

|---|---|

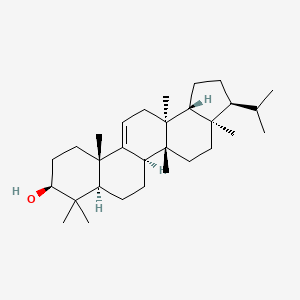

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23-,24+,25-,27+,28+,29+,30-/m0/s1 |

InChI Key |

VWYANPOOORUCFJ-SODLRXKTSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tremetol Action in Livestock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tremetol, a potent myotoxin found in white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora), poses a significant threat to livestock health, causing a condition known as "trembles." Human consumption of contaminated milk or meat leads to the historically significant "milk sickness." The toxin's primary mechanism of action revolves around the disruption of lactate (B86563) metabolism, leading to a state of severe metabolic acidosis. This guide provides a comprehensive technical overview of the current understanding of tremetol's mechanism of action, collating available quantitative data, detailing experimental protocols, and visualizing the implicated metabolic pathways. While the complete molecular mechanism is not yet fully elucidated and some aspects remain debated, this document synthesizes the existing body of research to inform further investigation and potential therapeutic development.

The Toxin: Tremetol and its Constituents

Tremetol is not a single compound but a complex, lipophilic mixture.[1] The primary toxic components are believed to be a variety of ketones, with tremetone (B1683225) being a major constituent.[2] Other related compounds isolated from these toxic plants include dehydrotremetone (B1202448) and hydroxytremetone. The toxicity of the plant can vary based on chemotype, and it is not always directly correlated with the concentration of tremetone alone, suggesting that other compounds within the crude tremetol extract may act synergistically to produce the full toxic effect in vivo.[3][4] In fact, studies in goats have shown that while the whole plant material is highly toxic, extracts containing equivalent amounts of tremetone and other benzofuran (B130515) ketones did not reproduce the clinical signs of poisoning, indicating that other, potentially more labile, compounds are involved.[3][5]

Mechanism of Action: Disruption of Lactate Metabolism and Metabolic Acidosis

The central tenet of tremetol's toxicity is its ability to inhibit the metabolism of lactate.[6][7][8] This leads to an accumulation of lactic acid in the blood, resulting in a state of metabolic acidosis .[7][9] The symptoms of tremetol poisoning, particularly muscle tremors, are exacerbated by exercise, which naturally increases lactic acid production.[6][7]

The precise enzymatic target of tremetol or its metabolites has not been definitively identified. However, the observed pathophysiology strongly points towards an impairment of the Cori cycle , the metabolic pathway where lactate produced by anaerobic glycolysis in the muscles is transported to the liver and converted back to glucose. The inhibition of liver enzymes responsible for this conversion is the proposed mechanism.[7]

Proposed Metabolic Disruption Pathway

The following diagram illustrates the proposed mechanism of tremetol-induced metabolic disruption.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Tremetone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. White snakeroot poisoning in goats: Variations in toxicity with different plant chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of white snakeroot (Ageratina altissima) and chemical extracts of white snakeroot in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H5P Resource ID 10986 | LibreStudio [studio.libretexts.org]

- 7. Metabolism Problem Set [biology.arizona.edu]

- 8. Metabolism without Oxygen | OpenStax Biology 2e [courses.lumenlearning.com]

- 9. Metabolic acidosis: pathophysiology, diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Historical Scourge of Milk Sickness and the Toxic Legacy of Tremetol

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the historical accounts of milk sickness and the toxic compound, tremetol. This whitepaper provides a detailed analysis of the available scientific data, experimental protocols, and the biochemical mechanisms underlying this once-devastating illness.

Milk sickness, a disease that plagued early American settlers in the Midwest, was characterized by debilitating symptoms and high mortality rates. The cause remained a mystery for decades until it was traced to the consumption of milk and meat from cattle that had ingested white snakeroot (Ageratina altissima), a plant containing the potent toxin tremetol. This guide delves into the historical records and scientific investigations that unraveled this deadly connection.

Historical Impact and Mortality

Historical accounts describe milk sickness as a terrifying and often fatal illness, with some settlements reportedly losing up to half of their population during outbreaks.[1] The disease claimed thousands of lives in the 19th century, creating widespread fear and leading to the abandonment of settlements in affected areas.[2] While precise mortality rates from historical outbreaks are not well-documented, the qualitative descriptions from the era underscore the devastating impact of the disease.

The Toxic Agent: Tremetol and its Components

The toxic agent responsible for milk sickness is a complex mixture of unsaturated alcohols and ketones collectively known as tremetol.[3] Through scientific investigation, a principal toxic component, tremetone (B1683225), was isolated. However, research suggests that tremetone may not be the sole toxic agent, and other related compounds within the tremetol mixture likely contribute to the overall toxicity.[2][4] The concentration of these toxins in white snakeroot can vary, leading to the sporadic and unpredictable nature of milk sickness outbreaks.[5]

Clinical Pathology and Biochemical Markers

Clinical signs of tremetol poisoning in livestock, often called "the trembles," include muscle tremors, weakness, and eventually, recumbency and death.[6] In humans, the symptoms are similar and include nausea, vomiting, severe abdominal pain, and profound weakness.

Biochemical analyses of animals poisoned with white snakeroot have revealed significant elevations in serum enzymes, indicating severe muscle damage. These markers are critical for diagnosing and understanding the progression of the disease.

| Serum Enzyme | Goats Dosed with Ageratina altissima (Mean ± SD U/L) |

| Lactate (B86563) Dehydrogenase (LDH) | 1,732 ± 1,154 |

| Aspartate Aminotransferase (AST) | 420 ± 262 |

| Alanine Aminotransferase (ALT) | 48 ± 17 |

| Creatine Kinase (CK) | 19,606 ± 27,558 |

| Source: Adapted from Davis et al., 2018. The study involved dosing goats with white snakeroot containing 0.8 mg of tremetone per gram of plant material.[7] |

Mechanism of Toxicity: A Cascade of Metabolic Disruption

The toxicity of tremetol is primarily attributed to its interference with cellular energy metabolism. The current understanding points to the inhibition of key mitochondrial enzymes, leading to a cascade of metabolic disturbances.

Inhibition of Lactate Metabolism

A central feature of tremetol poisoning is the disruption of lactate metabolism. Tremetol is known to inhibit liver enzymes responsible for converting lactic acid into other compounds.[3][8] This inhibition leads to a buildup of lactic acid in the bloodstream, a condition known as lactic acidosis. The accumulation of lactic acid lowers blood pH and is a major contributor to the clinical signs of milk sickness. Symptoms are often exacerbated by physical exertion, which naturally increases lactic acid production.[9]

Mitochondrial Dysfunction

Emerging evidence suggests that tremetol and its components, such as tremetone, target mitochondria, the powerhouses of the cell. Specifically, these toxins are thought to inhibit the activity of mitochondrial complex I of the electron transport chain and the pyruvate (B1213749) dehydrogenase complex (PDC).[10][11][12]

The PDC is a critical enzyme complex that links glycolysis to the citric acid cycle (Krebs cycle) by converting pyruvate to acetyl-CoA.[13] Inhibition of the PDC would halt this crucial step, preventing the cell from efficiently generating energy through aerobic respiration.

Inhibition of mitochondrial complex I disrupts the electron transport chain, further impairing ATP production and leading to an increase in the production of reactive oxygen species (ROS), which can cause cellular damage.

Experimental Protocols

Extraction of Tremetol from Ageratina altissima

A general procedure for the extraction of the lipophilic tremetol mixture from dried plant material involves the following steps:

-

Grinding: Dried and ground white snakeroot plant material is used as the starting material.

-

Solvent Extraction: The ground plant material is subjected to extraction with a nonpolar solvent, such as hexane, to isolate the lipophilic compounds, including tremetol and its derivatives.[4] This is typically performed using a Soxhlet apparatus for a prolonged period to ensure efficient extraction.

-

Solvent Evaporation: The solvent is removed from the extract, usually under reduced pressure using a rotary evaporator, to yield a crude, oily residue containing the tremetol mixture.

-

Purification (Optional): Further purification of individual components like tremetone can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[5]

Analysis of Tremetone in Milk by HPLC

A validated high-performance liquid chromatography (HPLC) method with UV detection is a common approach for the quantitative analysis of tremetone in milk samples. A general protocol would involve:

-

Sample Preparation: Milk samples are first deproteinized, often using an acidic solution, followed by liquid-liquid extraction with an organic solvent to isolate the fat-soluble tremetone.

-

Solid-Phase Extraction (SPE) Cleanup: The extract may be further purified using a solid-phase extraction cartridge to remove interfering substances.

-

HPLC Analysis: The purified extract is then injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.

-

Quantification: The concentration of tremetone is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from known concentrations of a purified tremetone standard.

Future Directions

While significant progress has been made in understanding milk sickness and the toxicity of tremetol, further research is needed. The precise molecular targets of tremetol and its derivatives, as well as the full spectrum of their toxicological effects, are not yet completely understood. Advanced analytical techniques, such as metabolomics and transcriptomics, could provide a more comprehensive picture of the metabolic and genetic changes induced by tremetol poisoning.[14][15][16] This knowledge will be invaluable for developing more effective diagnostic tools and potential therapeutic interventions for this historical and still potentially relevant toxicosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Milk sickness - Wikipedia [en.wikipedia.org]

- 3. Milk Sickness (Tremetol Poisoning) (VIII.90) - The Cambridge World History of Human Disease [cambridge.org]

- 4. Toxicity of white snakeroot (Ageratina altissima) and chemical extracts of white snakeroot in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. White Snakeroot Intoxication in a Calf [addl.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tremetol poisoning--not yet extinct. | Semantic Scholar [semanticscholar.org]

- 9. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - An expert view on the poisonous plant Ageratina altissima [toxicology.cz]

- 10. Inhibition of pyruvate dehydrogenase complex (PDHC) by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute exposure to the mitochondrial complex I toxin rotenone impairs synaptic long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 14. Comprehensive analysis of transcriptomics and metabolomics to understand triptolide-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic profiling as a tool for understanding mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput Transcriptomics Differentiates Toxic versus Non-Toxic Chemical Exposures Using a Rat Liver Model | MDPI [mdpi.com]

Unraveling Tremetol: A Technical Guide to its Discovery, Isolation, and Analysis from Ageratina altissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and analysis of tremetol, the toxic principle from the plant Ageratina altissima (formerly Eupatorium rugosum), commonly known as white snakeroot. Historically significant as the causative agent of milk sickness, tremetol is a complex mixture of structurally related benzofuran (B130515) ketones. This document details the historical context of its discovery, provides in-depth experimental protocols for its extraction and the analysis of its components, and presents available toxicological data. Furthermore, it elucidates the biochemical mechanism of tremetol's toxicity, focusing on its disruptive effects on lactate (B86563) metabolism. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction: The Historical Enigma of Milk Sickness

Milk sickness was a mysterious and often fatal illness that plagued early European settlers in the American Midwest and upper South during the 19th century.[1][2] The disease was characterized by symptoms such as loss of appetite, listlessness, weakness, vague pains, muscle stiffness, vomiting, abdominal pain, and severe constipation.[1] A characteristic symptom was the development of "the trembles" in afflicted animals, a name that also came to be used for the human manifestation of the disease.[1][2] The illness was eventually linked to the consumption of milk or meat from cattle that had grazed on white snakeroot (Ageratina altissima).[1][2]

The pioneering work of Dr. Anna Pierce Hobbs Bixby in the 1830s, who learned of the plant's toxicity from a Shawnee woman, was crucial in identifying the source of the poisoning. However, it was not until 1927 that the toxic principle was definitively isolated and named "tremetol" by J.F. Couch.[1]

Chemical Composition of Tremetol

Tremetol is not a single compound but rather a complex, lipophilic mixture of several structurally related benzofuran ketones.[3] The primary and most studied of these is tremetone (B1683225) . Other identified components include dehydrotremetone (B1202448) and hydroxytremetone. The relative concentrations of these components can vary significantly between different populations and chemotypes of Ageratina altissima, which may account for the historically sporadic and unpredictable nature of milk sickness.[4][3]

Table 1: Major Components of Tremetol Extract

| Component | Molecular Formula | Relative Abundance (Typical) |

| Tremetone | C₁₃H₁₄O₂ | 48% |

| Dehydrotremetone | C₁₃H₁₂O₂ | 17% |

| Hydroxytremetone | C₁₃H₁₄O₃ | 2.5% |

| Other Sterols and Ketones | Varied | Varies |

Note: Relative abundance can vary significantly based on the plant chemotype.[5]

Experimental Protocols

Extraction and Isolation of Crude Tremetol (Adapted from Couch, 1927)

This protocol is based on the original method described by J.F. Couch for the isolation of the toxic principle from Ageratina altissima (referred to as Eupatorium urticaefolium in the original publication).

Objective: To extract and isolate the crude tremetol mixture from dried Ageratina altissima plant material.

Materials:

-

Dried, ground Ageratina altissima (leaves and stems)

-

Hexane (B92381) (or petroleum ether)

-

Ethanol (95%)

-

Sodium hydroxide (B78521) solution (2%)

-

Hydrochloric acid (dilute)

-

Ether

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Extraction: The dried and ground plant material is exhaustively extracted with hexane or petroleum ether at room temperature. This is a cold percolation process.

-

Solvent Evaporation: The hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a thick, dark, oily residue.

-

Steam Distillation: The oily residue is subjected to steam distillation to remove volatile components. Tremetol is not volatile with steam.

-

Saponification: The non-volatile residue is saponified by refluxing with an excess of alcoholic sodium hydroxide solution. This process converts any fats and esters into soaps and glycerol.

-

Dilution and Extraction: After saponification, the alcoholic solution is diluted with water, and the alcohol is removed by evaporation. The resulting aqueous solution is then extracted with ether to remove unsaponifiable matter.

-

Acidification and Isolation: The alkaline aqueous solution is acidified with dilute hydrochloric acid. This step precipitates the fatty acids and the toxic principle.

-

Final Extraction: The acidified solution, along with the precipitate, is extracted with ether.

-

Drying and Evaporation: The ether extract is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated to yield crude tremetol as a straw-colored oil.

Workflow for Tremetol Extraction

Caption: Workflow for the extraction and isolation of crude tremetol.

Analytical Methods for Tremetol Components

Modern analytical techniques are essential for the separation, identification, and quantification of the individual components within the crude tremetol extract.

HPLC is a robust method for the quantitative analysis of benzofuran ketones in plant extracts.[6]

Objective: To quantify tremetone, dehydrotremetone, and other related compounds in a tremetol extract.

Instrumentation and Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV detector at 310 nm[7]

-

Standard Preparation: Standards of purified tremetone, dehydrotremetone, and other target compounds are prepared in the mobile phase for calibration.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile components of tremetol.[8]

Objective: To identify and quantify tremetone and dehydrotremetone in a tremetol extract and biological samples.

Instrumentation and Parameters:

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

-

Injector Temperature: 250°C (splitless mode).[7]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.[7]

-

-

Mass Spectrometer:

GC-MS Analytical Workflow

References

- 1. Details - The toxic constituent of richweed or white snakeroot (Eupatorium urticaefolium) - Biodiversity Heritage Library [biodiversitylibrary.org]

- 2. Toxicity of white snakeroot (Ageratina altissima) and chemical extracts of white snakeroot in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Toxicological Profile of Tremetol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tremetol, a complex mixture of fat-soluble, high-molecular-weight alcohols and their ketone derivatives, is a potent myotoxin and hepatotoxin found in plants of the Ageratina and Isocoma genera, notably white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). Ingestion of these plants by livestock leads to a condition known as "trembles," characterized by severe muscle tremors and weakness. The toxin can be passed through the milk of lactating animals, causing "milk sickness" in humans, a historically significant and often fatal condition. This technical guide provides a comprehensive overview of the toxicological profile of tremetol and its primary derivatives, including tremetone (B1683225), dehydrotremetone, and hydroxytremetone. It covers the mechanism of action, quantitative toxicity data, detailed experimental protocols for toxicological assessment, and the key signaling pathways involved in its pathophysiology. This document is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Tremetol and its derivatives represent a significant concern for both veterinary and human health due to their presence in common rangeland plants and the potential for transmission through the food chain. The lipophilic nature of these compounds allows for their accumulation in the milk of lactating animals, posing a direct threat to nursing offspring and human consumers of contaminated dairy products. The primary toxic effects of tremetol are targeted at skeletal and cardiac muscle, as well as the liver, leading to a cascade of metabolic disturbances and cellular damage. Understanding the detailed toxicological profile of these compounds is crucial for developing effective diagnostic and therapeutic strategies.

Chemical Composition of Tremetol

Tremetol is not a single compound but rather a complex mixture of benzofuran (B130515) ketones and their alcohol precursors. The most well-characterized and toxicologically significant derivatives include:

-

Tremetone : A major ketone derivative often implicated as a primary toxic agent.

-

Dehydrotremetone : Another key ketone derivative contributing to the overall toxicity.

-

Hydroxytremetone : A hydroxylated form of tremetone.

Recent research suggests that the synergistic action of these and potentially other, yet unidentified, compounds in the crude "tremetol" extract may be responsible for the full spectrum of its toxic effects.

Mechanism of Action

The primary mechanism of tremetol's toxicity lies in its ability to disrupt cellular energy metabolism. It is a potent inhibitor of enzymes involved in the metabolism of lactate (B86563), a byproduct of anaerobic glycolysis. This inhibition leads to a buildup of lactic acid in the bloodstream, resulting in metabolic acidosis.

The accumulation of lactic acid has several downstream consequences:

-

Decreased Blood pH : The increase in lactic acid lowers the pH of the blood, leading to acidosis.

-

Muscle Dysfunction : The acidic environment and impaired energy metabolism in muscle cells contribute to the characteristic tremors, weakness, and myonecrosis observed in poisoned animals.

-

Hepatotoxicity : The liver, which plays a central role in lactate clearance, is also a primary target of tremetol toxicity. The toxin can induce mitochondrial dysfunction and activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, leading to hepatocyte damage and necrosis.

Quantitative Toxicological Data

Obtaining precise LD50 values for pure tremetol and its derivatives has been challenging due to the complex nature of the toxin and the difficulty in isolating individual compounds. However, studies on the toxicity of the whole plants provide valuable quantitative data.

| Substance/Plant | Test Animal | Route of Administration | Toxic Dose/Lethal Dose | Observed Effects | Reference |

| Ageratina altissima (White Snakeroot) | Livestock (Cattle, Goats, Horses, Sheep) | Oral (ingestion of green plant) | 0.5 - 2.0% of body weight | Clinical signs of intoxication ("trembles") | [1] |

| Isocoma pluriflora (Rayless Goldenrod) | Livestock | Oral (ingestion of plant) | 1.0 - 1.5% of body weight (consumed over 2-3 weeks) | Lethal dose | [2] |

| Tremetone | Murine Melanoma B16 Cells | In vitro | No concentration-dependent cytotoxicity observed | - | [3] |

| Tremetone | Human Neuroblastoma SH-SY5Y Cells | In vitro | Concentration-dependent cytotoxicity observed | - | [3][4] |

Experimental Protocols

In Vivo Toxicity Assessment in a Goat Model

This protocol is based on studies investigating the myotoxic effects of Ageratina altissima.

Objective: To induce and characterize the clinical and pathological signs of "trembles" in goats.

Materials:

-

Dried, ground Ageratina altissima plant material.

-

Spanish goats.

-

Oral gavage equipment.

-

Blood collection supplies for serum biochemistry.

-

Histopathology equipment.

Procedure:

-

Animal Acclimation: House goats in a controlled environment and allow for an acclimation period.

-

Dose Preparation: Prepare a suspension of the dried, ground white snakeroot in water.

-

Administration: Administer the plant material orally via gavage at a dose of 2% of the goat's body weight daily.[5][6][7]

-

Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including muscle tremors, weakness, ataxia, and reluctance to move.

-

Serum Biochemistry: Collect blood samples at baseline and at regular intervals during the study. Analyze serum for muscle enzyme levels, such as creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT), as indicators of muscle damage.

-

Necropsy and Histopathology: At the end of the study or upon euthanasia of moribund animals, perform a complete necropsy. Collect tissue samples, particularly from skeletal and cardiac muscle and the liver, for histopathological examination to assess for myonecrosis and other lesions.[8]

In Vitro Cytotoxicity Assay using SH-SY5Y Cells

This protocol is adapted from studies evaluating the cytotoxicity of tremetone.

Objective: To determine the in vitro cytotoxic effects of tremetone on a human neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line.

-

Cell culture medium and supplements.

-

Tremetone (isolated or synthesized).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach the desired confluence.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of tremetone in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of tremetone. Include a vehicle control (medium with the solvent used to dissolve tremetone).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of tremetone relative to the vehicle control. Plot the results to determine the concentration-dependent cytotoxicity.[3][4]

Signaling Pathways in Tremetol Toxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in tremetol-induced toxicity.

Biochemical Pathway of Tremetol-Induced Lactic Acidosis

Caption: Tremetol inhibits lactate metabolism, leading to lactic acidosis and muscle dysfunction.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for assessing the in vivo toxicity of tremetol-containing plants.

Postulated Cellular Mechanisms of Tremetol-Induced Hepatotoxicity

References

- 1. Indiana Animal Disease Diagnostic Laboratory [addl.purdue.edu]

- 2. rangeplants.tamu.edu [rangeplants.tamu.edu]

- 3. Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone isolated from rayless goldenrod (Isocoma pluriflora) and white snakeroot (Agertina altissima), respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone isolated from rayless goldenrod (Isocoma pluriflora) and white snakeroot (Agertina altissima), respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Effect of grinding and long-term storage on the toxicity of white snakeroot (Ageratina altissima) in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of white snakeroot (Ageratina altissima) and chemical extracts of white snakeroot in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxic Cocktail: A Technical Guide to the Constituent Compounds of Crude Tremetol Extract

For Immediate Release

LOGAN, UT – A comprehensive technical guide has been compiled to detail the chemical composition and toxicological pathways of crude tremetol extract, a potent toxin found in plants such as white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the constituent compounds, their quantitative distribution, and the experimental protocols for their identification. It also elucidates the metabolic activation and cellular toxicity pathways, offering critical insights for toxicological studies and potential therapeutic development.

Crude tremetol extract is not a single entity but a complex mixture of toxic benzofuran (B130515) ketones and other compounds. Ingestion of plants containing this extract can lead to "milk sickness" in humans who consume contaminated milk or meat from livestock that have grazed on these plants, and "trembles" in the animals themselves. This guide synthesizes current scientific knowledge to present a detailed overview of this hazardous natural toxin.

Constituent Compounds of Crude Tremetol Extract

The primary toxic components of crude tremetol extract are a series of structurally related benzofuran ketones. While numerous compounds have been identified, the most significant in terms of concentration and toxic potential include:

-

Tremetone : Often the most abundant benzofuran ketone in the extract.[1]

-

Dehydrotremetone : A common derivative also found in significant quantities.[2]

-

Hydroxytremetone : A hydroxylated form of tremetone.[2]

-

3-Oxyangeloyl-tremetone : Another key derivative contributing to the extract's toxicity.[3]

-

6-Hydroxytremetone : A positional isomer of hydroxytremetone.[4]

Beyond these primary ketones, studies have isolated up to 11 different, structurally related compounds from white snakeroot, indicating the chemical diversity of the crude extract.[5][6] The presence and relative abundance of these compounds can vary significantly between different plant populations, leading to what are known as "chemotypes."[6] This variation may explain the sporadic and unpredictable nature of poisoning incidents.[3]

Quantitative Analysis of Key Benzofuran Ketones

The concentration of the primary benzofuran ketones in Ageratina altissima and Isocoma pluriflora varies considerably across different plant collections and may be influenced by environmental factors such as drought.[2][3] The following tables summarize the quantitative data reported in the literature, showcasing the range of concentrations observed.

Table 1: Concentration of Benzofuran Ketones in Ageratina altissima (White Snakeroot) Samples

| Compound | Concentration Range (mg/g of dried plant material) | Reference |

| Tremetone | 0.8 - 9.3 | [3][7] |

| Dehydrotremetone | 0.1 - 2.5 | [3] |

| 6-Hydroxytremetone | Not consistently quantified | [8] |

| 3-Oxyangeloyl-tremetone | Not consistently quantified | [8] |

Table 2: Concentration of Benzofuran Ketones in Isocoma pluriflora (Rayless Goldenrod) Samples

| Compound | Concentration Range (mg/g of dried plant material) | Reference |

| Tremetone | 0.5 - 5.4 | [3] |

| Dehydrotremetone | 0.2 - 1.8 | [3] |

| 3-Oxyangeloyl-tremetone | 0.1 - 1.2 | [3] |

Experimental Protocols

The isolation and identification of the constituent compounds of crude tremetol extract rely on established analytical chemistry techniques. The following sections detail the methodologies for extraction and analysis.

Extraction of Crude Tremetol

A general procedure for the extraction of the lipophilic tremetol mixture from plant material is as follows:

-

Sample Preparation : Dried and ground plant material (leaves and stems) is used for extraction.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a hexane/acetone mixture, to isolate the lipophilic compounds.

-

Purification : The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning and column chromatography, to separate the benzofuran ketone fraction from other components like sterols.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for the quantitative analysis of benzofuran ketones in tremetol extracts.[9][10]

-

Column : A reversed-phase C18 column is typically used for separation.

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.

-

Detection : UV detection at a wavelength of 280 nm is suitable for these aromatic ketones.[3]

-

Quantification : The concentration of each compound is determined by comparing its peak area to that of a known standard.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a powerful tool for the identification and confirmation of tremetol constituents.[11][12]

-

Column : A non-polar or semi-polar capillary column is used for the separation of the volatile derivatives of the compounds.

-

Carrier Gas : Helium is typically used as the carrier gas.

-

Ionization : Electron impact (EI) ionization is commonly used to generate characteristic mass spectra.[3]

-

Mass Analysis : The mass spectrometer is scanned over a mass range of 50-650 amu to detect the fragments of the analytes.[3]

-

Identification : Compounds are identified by comparing their retention times and mass spectra with those of reference standards or spectral libraries.

Toxicological Pathways and Mechanisms

The toxicity of crude tremetol extract is a multi-step process involving metabolic activation and subsequent cellular damage, primarily affecting muscle and liver tissues.

Metabolic Activation by Cytochrome P450

The benzofuran ketones in tremetol are not inherently toxic in their native form. They require metabolic activation, a process primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, to be converted into reactive metabolites.[13][14] This bioactivation is a critical initiating step in the toxic cascade.

Cellular Toxicity and Mitochondrial Dysfunction

The reactive metabolites generated by CYP450 are highly electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[15] A primary target of these reactive metabolites appears to be the mitochondria, the powerhouse of the cell.

The interaction of tremetol's reactive metabolites with mitochondria can lead to:

-

Disruption of the Electron Transport Chain : This impairs ATP production, the cell's primary energy source.[16]

-

Increased Production of Reactive Oxygen Species (ROS) : This leads to oxidative stress, damaging cellular components.[16]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP) : This can trigger apoptosis, or programmed cell death.[17]

This cascade of mitochondrial damage is particularly detrimental to tissues with high energy demands, such as skeletal and cardiac muscle, leading to the characteristic myonecrosis (muscle tissue death) observed in "trembles" and "milk sickness".[15]

Conclusion

The toxicity of crude tremetol extract is a complex interplay of its various benzofuran ketone constituents, their metabolic activation, and the subsequent damage to vital cellular machinery, particularly mitochondria. This technical guide provides a foundational understanding of these processes, which is essential for the development of diagnostic tools, therapeutic interventions for "milk sickness," and strategies to mitigate livestock poisoning. Further research into the specific roles of each constituent compound and the precise mechanisms of mitochondrial dysfunction will be crucial in fully comprehending and combating the effects of this potent natural toxin.

References

- 1. Tremetone - Wikipedia [en.wikipedia.org]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a gas chromatography-mass spectrometry technique to diagnose white snakeroot (Ageratina altissima) poisoning in a cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of the major component in white snakeroot that is toxic after microsomal activation: possible explanation of sporadic toxicity of white snakeroot plants and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochromes P450 in the bioactivation of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - An expert view on the poisonous plant Ageratina altissima [toxicology.cz]

- 16. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Pathophysiology of Tremetol Poisoning in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tremetol poisoning, historically known as milk sickness, is a severe and potentially fatal metabolic disease caused by the ingestion of toxins found in the white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora) plants. The primary toxic principle, tremetol, is a complex mixture of fat-soluble compounds, with tremetone (B1683225) being a major identified component. The toxin is excreted in the milk of lactating animals that have consumed these plants, posing a significant threat to humans who ingest contaminated dairy products or meat. This guide provides a comprehensive overview of the pathophysiology of tremetol poisoning, focusing on its molecular mechanisms, cellular effects, and the current state of research. While the central mechanism involves the disruption of lactate (B86563) metabolism and subsequent metabolic acidosis, the precise molecular targets and signaling pathways are still under active investigation, presenting opportunities for further research and therapeutic development.

Introduction to Tremetol and Milk Sickness

Milk sickness was a significant cause of morbidity and mortality in the 19th-century United States, particularly in the Midwest.[1] The causative agent, tremetol, is a lipophilic extract from the white snakeroot plant.[2][3][4] The toxin is passed to humans through the consumption of milk, milk products, or meat from cattle that have grazed on the plant.[1][5] The onset of symptoms, which include vomiting, abdominal pain, muscle tremors, and weakness, can be exacerbated by physical exertion.[5][6][7] In severe cases, the poisoning can progress to coma and death.[8]

Biochemical Mechanism of Action

The core of tremetol's pathophysiology lies in its profound disruption of glucose metabolism, specifically the inhibition of lactate clearance.[5][6][9][10] This leads to a cascade of metabolic derangements, culminating in severe lactic acidosis.

Inhibition of Lactate Metabolism and Gluconeogenesis

Tremetol is a metabolic poison that inhibits the liver's ability to metabolize lactic acid.[5][9] During anaerobic glycolysis, particularly in muscle tissue during exertion, pyruvate (B1213749) is converted to lactate to regenerate NAD+. This lactate is normally transported to the liver and converted back to glucose via the Cori cycle (gluconeogenesis). Tremetol disrupts this vital pathway.[2] The accumulation of lactic acid in the bloodstream leads to a decrease in blood pH, resulting in metabolic acidosis, which is a hallmark of tremetol poisoning.[5][9]

While the precise enzymatic target of tremetol or its components like tremetone has not been definitively elucidated, the inhibition of hepatic lactate conversion strongly implicates key enzymes in the gluconeogenic pathway. These potential targets include:

-

Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate.

-

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate.

-

Glucose-6-Phosphatase (G6Pase): Converts glucose-6-phosphate to free glucose.

Inhibition of any of these enzymes would disrupt the conversion of lactate to glucose.

Role of Tremetone and Microsomal Activation

Tremetone, a benzofuran (B130515) ketone, is a major component of the tremetol extract.[11] There has been debate regarding its direct toxicity and the necessity of metabolic activation. Early in vitro studies suggested that tremetone requires activation by liver microsomes (cytochrome P-450 enzymes) to become cytotoxic.[5] However, more recent research using human neuroblastoma (SH-SY5Y) cells has shown that tremetone is cytotoxic without microsomal activation.[1][3] This suggests that the parent compound itself may be toxic, or that different cell types have varying metabolic capabilities. It is also plausible that other compounds within the crude tremetol extract contribute to the overall toxicity, possibly through synergistic effects.[12]

Cellular and Systemic Pathophysiology

The metabolic disruption caused by tremetol leads to significant cellular and systemic pathology, primarily affecting tissues with high metabolic rates.

Myotoxicity and Myocardial Damage

A prominent feature of tremetol poisoning is muscle tremors, weakness, and degeneration (myopathy).[10][13] Histopathological examination of affected animals reveals myonecrosis in both skeletal and cardiac muscle.[14] The accumulation of metabolic byproducts and potential direct toxic effects on muscle cells likely contribute to this damage. The heart is also a target, with cardiac myopathy leading to arrhythmias and congestive heart failure.[10][13]

Hepatotoxicity

The liver is a primary site of tremetol's action due to its central role in metabolism. While the primary effect is the inhibition of gluconeogenesis, direct hepatotoxic effects are also observed. Histopathological findings in poisoned animals include hepatic degeneration.[10] The mechanisms underlying this hepatotoxicity are likely multifactorial, involving metabolic stress, and potentially the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, common pathways in many forms of drug-induced liver injury.

Clinical Manifestations

The clinical signs of tremetol poisoning in humans are a direct consequence of the underlying metabolic disturbances. These include:

-

Gastrointestinal: Nausea, vomiting, abdominal pain, and constipation.[1]

-

Neuromuscular: Muscle tremors, weakness, and ataxia.[10]

-

Metabolic: Ketosis (acetone breath) and severe metabolic acidosis.[8]

-

Systemic: Lethargy, prostration, and in severe cases, delirium and coma.[8]

Quantitative Data

| Compound | Test System | Endpoint | Value | Reference |

| Tremetone | SH-SY5Y cells (in vitro) | IC50 | 490 µM (95% CI: 435–546 µM) | [1] |

| Tremetone + RLM | SH-SY5Y cells (in vitro) | IC50 | 505 µM | [1] |

RLM: Rat Liver Microsomes

Experimental Protocols

In Vitro Cytotoxicity Assay of Tremetone

The following protocol is summarized from a study investigating the cytotoxicity of tremetone in SH-SY5Y human neuroblastoma cells.[1]

Objective: To determine the concentration-dependent cytotoxicity of tremetone with and without microsomal activation.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media (e.g., Flurobrite™ DMEM).

-

Compound Preparation: Tremetone is isolated from a natural source (e.g., rayless goldenrod). For metabolic activation, tremetone is incubated with rat liver microsomes (RLM) for 1 hour.

-

Cell Treatment: Cells are treated with varying concentrations of:

-

Tremetone alone

-

Tremetone pre-incubated with RLM

-

-

Incubation: Cells are incubated with the compounds overnight.

-

Cytotoxicity Measurement: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells compared to an untreated control.

-

Data Analysis: The percentage of cytotoxicity is calculated, and IC50 values are determined using non-linear regression analysis.

Potential Signaling Pathways and Future Research Directions

While the primary metabolic disruption is established, the specific signaling pathways leading to cellular damage in tremetol poisoning are not well-defined. Based on the observed myotoxicity and hepatotoxicity, several pathways are likely involved.

Mitochondrial Dysfunction and Oxidative Stress

Many toxins exert their effects by inducing mitochondrial dysfunction, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The muscle weakness and degeneration seen in tremetol poisoning are consistent with impaired cellular energy metabolism. Future research should investigate the impact of tremetone on mitochondrial respiration, membrane potential, and ROS production in hepatocytes and myocytes.

Areas for Future Investigation

The pathophysiology of tremetol poisoning presents several key areas for further research:

-

Enzyme Inhibition Studies: Kinetic studies are needed to identify the specific enzyme(s) in the gluconeogenic pathway that are inhibited by tremetol and its components.

-

Animal Model Development: The development of a reliable and reproducible small animal model of milk sickness would greatly facilitate in vivo studies of toxicity and the evaluation of potential therapeutics.

-

Metabolomic and Proteomic Analyses: Comprehensive metabolomic and proteomic studies of affected tissues would provide a broader understanding of the metabolic perturbations and cellular responses to tremetol poisoning.

-

Identification of All Toxic Components: Further research is required to isolate and characterize all the toxic compounds in tremetol and to investigate their individual and synergistic effects.

Conclusion

Tremetol poisoning is a complex metabolic disease with significant historical and potential modern-day relevance. The primary pathophysiological mechanism is the inhibition of hepatic lactate metabolism, leading to profound lactic acidosis. While tremetone has been identified as a major toxic component, the precise molecular targets and the full spectrum of toxic constituents remain to be fully elucidated. The myotoxic and hepatotoxic effects suggest the involvement of downstream signaling pathways related to mitochondrial dysfunction and oxidative stress. Further research into these areas will be crucial for a complete understanding of this unique form of poisoning and for the development of targeted therapies.

References

- 1. 7.5 Metabolism Without Oxygen | Texas Gateway [texasgateway.org]

- 2. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone isolated from rayless goldenrod (Isocoma pluriflora) and white snakeroot (Agertina altissima), respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism Problem Set [biology.arizona.edu]

- 6. 4.4 Fermentation – Concepts of Biology 1st Canadian Edition- Gunness [pressbooks.bccampus.ca]

- 7. Tremetol poisoning--not yet extinct. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism Problem Set [biology.arizona.edu]

- 10. Biology 2e, The Cell, Cellular Respiration, Metabolism without Oxygen | OpenEd CUNY [opened.cuny.edu]

- 11. Milk Care - Dairy Goats and Sheep - Alabama Cooperative Extension System [aces.edu]

- 12. researchgate.net [researchgate.net]

- 13. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic behavior of rat phosphoenolpyruvate carboxykinase inhibitors: new mechanism for enzyme inhibition [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Biosynthesis of Tremetol in White Snakeroot (Ageratina altissima)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Tremetol, a toxic cocktail of compounds found in white snakeroot (Ageratina altissima), has a long and notorious history as the causative agent of milk sickness in humans and "trembles" in livestock. The primary constituents of tremetol are benzofuran (B130515) ketones, with tremetone (B1683225) being a major component. Despite its historical and toxicological significance, the complete biosynthetic pathway of tremetol within A. altissima remains unelucidated. This technical guide synthesizes current biochemical knowledge to propose a hypothetical biosynthetic pathway for tremetol, providing a framework for future research and discovery. This document outlines the probable precursor pathways, key chemical transformations, and potential enzymatic steps involved in the formation of the tremetone core structure. It is intended to serve as a foundational resource for researchers aiming to isolate the involved enzymes, identify the corresponding genes, and potentially develop strategies to mitigate the toxicity of this plant or harness its unique chemical scaffolds for drug development.

Introduction: The Unresolved Pathway of a Notorious Toxin

White snakeroot (Ageratina altissima) is a perennial herb native to eastern and central North America, belonging to the Asteraceae family.[1] The plant's toxicity is attributed to a complex mixture of unsaturated ketones and alcohols collectively known as tremetol.[2] Historical accounts link the consumption of milk from cattle that have grazed on white snakeroot to the often-fatal "milk sickness."[3]

Chemically, the core toxic components of tremetol are derivatives of benzofuran, with tremetone being the most studied.[4] While the total chemical synthesis of tremetone has been achieved, the biological route to its production in A. altissima is largely speculative. Understanding this pathway is crucial for several reasons: it can lead to the development of assays to detect contamination in dairy products, inform strategies for breeding less toxic varieties of livestock forage, and the unique benzofuran structure may offer a scaffold for novel pharmaceutical compounds.

This guide will construct a plausible, albeit hypothetical, biosynthetic pathway for tremetol, drawing parallels from established metabolic routes such as the shikimate and phenylpropanoid pathways, and known biochemical reactions like prenylation and cyclization.

Proposed Biosynthetic Pathway of Tremetol

The biosynthesis of a complex natural product like tremetol is a multi-step process involving enzymes that construct the carbon skeleton and then modify it to its final form. Based on the benzofuran ketone structure of tremetone, the pathway can be logically divided into three main stages:

-

Formation of the Aromatic Precursor: Synthesis of a phenolic acid via the Shikimate and Phenylpropanoid Pathways.

-

Addition of the Isoprenoid Unit: Prenylation of the aromatic precursor.

-

Formation of the Dihydrobenzofuran Ring and Final Modifications: Cyclization and subsequent reactions to form the tremetone backbone.

Stage 1: Synthesis of the Aromatic Core via the Shikimate and Phenylpropanoid Pathways

The benzene (B151609) ring of the benzofuran structure is almost certainly derived from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[5][6] This pathway converts simple carbohydrate precursors into chorismate, a key branch-point metabolite.[7]

From chorismate, the phenylpropanoid pathway begins, leading to a vast array of phenolic compounds.[8][9] A likely precursor for the tremetol backbone is p-hydroxybenzoic acid or a related C6-C1 phenolic acid.

Hypothetical Steps:

-

Chorismate is converted to prephenate .

-

Prephenate is then converted to L-Phenylalanine .

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-Phenylalanine to cinnamic acid .

-

Cinnamic acid is hydroxylated to form p-coumaric acid .

-

Through a series of oxidative steps, the propyl side chain of p-coumaric acid is cleaved to yield p-hydroxybenzoic acid .

Stage 2: Prenylation of the Aromatic Precursor

The isopropenyl group on the dihydrofuran ring of tremetone is characteristic of an isoprenoid-derived moiety. This suggests a key prenylation step, where a prenyltransferase enzyme attaches a five-carbon (C5) unit, likely from dimethylallyl pyrophosphate (DMAPP) , to the aromatic ring.[10] DMAPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[11]

This reaction is a type of electrophilic aromatic substitution, where the electron-rich phenolic ring attacks the carbocation formed from DMAPP.[12] The prenyl group is likely added ortho to the hydroxyl group of the phenolic precursor.

Hypothetical Step:

-

An aromatic prenyltransferase (aPT) catalyzes the transfer of the dimethylallyl group from DMAPP to p-hydroxybenzoic acid (or a derivative thereof) to form a prenylated intermediate.

Stage 3: Dihydrobenzofuran Ring Formation and Tailoring

The final steps in the biosynthesis would involve the formation of the dihydrobenzofuran ring and subsequent modifications to produce tremetone.

Hypothetical Steps:

-

Cyclization: The prenylated intermediate undergoes an intramolecular cyclization to form the dihydrobenzofuran ring. This is likely an oxidative cyclization reaction, possibly catalyzed by a cytochrome P450 monooxygenase or a similar enzyme, that forms the ether linkage between the phenolic hydroxyl group and one of the carbons of the prenyl side chain's double bond.

-

Acylation/Ketone Formation: The carboxylic acid group of the benzoic acid-derived portion is likely converted to a ketone. This could occur through a process analogous to the biosynthesis of acetophenone, involving CoA-ligation, followed by a Claisen-type condensation with acetyl-CoA and subsequent decarboxylation.

-

Further Modifications: Other compounds in the tremetol mixture, such as dehydrotremetone, would be formed by further enzymatic modifications (e.g., dehydrogenation) of the tremetone scaffold.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments that would be crucial in this endeavor.

Precursor Feeding Studies

This classical technique involves supplying labeled potential precursors to the plant or cell cultures and tracking the incorporation of the label into the final product, tremetol.

Methodology:

-

Plant Material: Use young, actively growing Ageratina altissima plants or establish sterile cell suspension cultures.

-

Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, p-coumaric acid, and mevalonic acid (a precursor to DMAPP).

-

Administration: For whole plants, administer the labeled precursor through the root system in a hydroponic setup or via stem injection. For cell cultures, add the sterile-filtered precursor directly to the growth medium.[13]

-

Incubation: Allow the plant or cells to metabolize the precursor for a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant tissue or cells, and perform a solvent extraction (e.g., with hexane (B92381) or ethyl acetate) to isolate the lipophilic tremetol fraction.

-

Analysis: Purify tremetone from the extract using High-Performance Liquid Chromatography (HPLC). Analyze the purified tremetone using Mass Spectrometry (MS) to detect the incorporation of 13C or Liquid Scintillation Counting for 14C. Significant label incorporation would confirm the role of the fed compound as a precursor.

Enzyme Assays with Crude Protein Extracts

To identify the key enzymes, crude protein extracts from A. altissima can be tested for their ability to catalyze the proposed reactions.

Methodology for Prenyltransferase Activity:

-

Protein Extraction: Homogenize young leaf tissue of A. altissima in an extraction buffer (e.g., Tris-HCl with protease inhibitors and PVPP) at 4°C. Centrifuge to remove cell debris and collect the supernatant containing soluble proteins. For membrane-bound prenyltransferases, a microsomal fraction may need to be isolated via ultracentrifugation.

-

Substrates: Use p-hydroxybenzoic acid as the aromatic acceptor and DMAPP as the prenyl donor.

-

Reaction Mixture: Combine the crude protein extract with the substrates in a buffered solution containing necessary cofactors (e.g., Mg2+ or Mn2+).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set time.

-

Product Detection: Stop the reaction and extract the products with an organic solvent. Analyze the extract using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the prenylated product, comparing it to a synthetically derived standard.[3]

Transcriptome Analysis for Gene Discovery

By comparing the gene expression profiles of high-tremetol-producing and low-tremetol-producing tissues or plants, candidate genes for the biosynthetic pathway can be identified.

Methodology:

-

Sample Collection: Collect tissues from A. altissima known to have varying levels of tremetol (e.g., young vs. old leaves, different chemotypes).[4]

-

RNA Extraction and Sequencing: Extract total RNA from the samples, and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome profile for each sample.

-

Bioinformatic Analysis: Assemble the transcriptome de novo if a reference genome is unavailable. Perform differential gene expression analysis to identify genes that are significantly upregulated in the high-tremetol samples.

-

Candidate Gene Identification: Annotate the differentially expressed genes. Look for genes with homology to known enzyme families implicated in the proposed pathway, such as Phenylalanine ammonia-lyases (PALs), Cytochrome P450s, aromatic prenyltransferases, and acyltransferases.

-

Validation: Validate the function of candidate genes through heterologous expression in a host like E. coli or yeast, followed by in vitro enzyme assays with the purified recombinant protein.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the scientific literature regarding the enzymatic activities, reaction kinetics, or precursor flux specifically for the tremetol biosynthetic pathway. The table below is presented as a template to be populated as future research yields quantitative results.

| Parameter | Value | Units | Experimental Context | Reference |

| Prenyltransferase Activity | ||||

| Km (p-HBA) | TBD | µM | Recombinant enzyme assay | TBD |

| Km (DMAPP) | TBD | µM | Recombinant enzyme assay | TBD |

| Vmax | TBD | nkat/mg protein | Recombinant enzyme assay | TBD |

| Cyclase Activity | ||||

| Km (Prenylated Intermediate) | TBD | µM | Recombinant enzyme assay | TBD |

| Vmax | TBD | nkat/mg protein | Recombinant enzyme assay | TBD |

| Precursor Incorporation | ||||

| % 13C from L-Phenylalanine | TBD | % | In vivo feeding study | TBD |

| % 13C from Mevalonate | TBD | % | In vivo feeding study | TBD |

TBD: To Be Determined

Conclusion and Future Outlook

The biosynthesis of tremetol in white snakeroot is a significant gap in our understanding of plant secondary metabolism. The hypothetical pathway presented in this guide, based on established biochemical principles, offers a robust starting point for its elucidation. Future research should prioritize precursor feeding studies to confirm the core metabolic origins, followed by a combination of proteomics and transcriptomics to identify and characterize the specific enzymes involved. The successful reconstitution of the pathway in vitro or in a heterologous host system would be the ultimate validation and would open the door to biotechnological applications, from detoxification of agricultural lands to the synthesis of novel bioactive molecules.

References

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. Development of a gas chromatography-mass spectrometry technique to diagnose white snakeroot (Ageratina altissima) poisoning in a cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Synthesis of C-Prenylated Phenolic Compounds: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prenylation of aromatic compounds, a key diversification of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unraveling the Mechanisms of Isoprenoid Biosynthetic Enzymes: Mechanistic Studies of the Early Stage Enzymes | CHIMIA [chimia.ch]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Tremetol on Cellular Respiration and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tremetol, a toxic compound found in the white snakeroot plant (Ageratina altissima), is known to cause "milk sickness" in humans and "trembles" in livestock.[1] The primary active component of tremetol is the benzofuran (B130515) ketone, tremetone (B1683225).[2] This technical guide provides a comprehensive overview of the current understanding of tremetol's effects on cellular respiration and metabolism, with a focus on its core mechanism of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key metabolic pathways and experimental workflows. The information presented is intended to support further research into the toxicology of tremetol and the development of potential therapeutic interventions.

Core Mechanism of Action: Inhibition of Lactate (B86563) Metabolism

The central metabolic disruption caused by tremetol is the inhibition of lactate metabolism.[3][4][5] Lactate is a key intermediate in cellular metabolism, particularly during anaerobic conditions. In muscle cells, during strenuous exercise, glucose is converted to pyruvate (B1213749) via glycolysis, which is then reduced to lactate to regenerate NAD+ for continued ATP production.[6][7] This lactate is transported to the liver, where it is a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[8]

Tremetol exerts its toxic effect by inhibiting the liver enzymes responsible for the conversion of lactic acid to other metabolic compounds.[5][6][7] This inhibition leads to a systemic accumulation of lactate, a condition known as lactic acidosis. The buildup of lactic acid decreases blood pH, leading to a range of clinical symptoms including nausea, vomiting, abdominal pain, and muscle tremors.[6][7] These symptoms are notably exacerbated by physical exertion, which increases the rate of lactate production in muscles.[3][4][9]

While the precise enzymatic targets of tremetone are not definitively identified in the available literature, the functional outcome is a clear impairment of the Cori cycle, the metabolic pathway that links glycolysis in the muscle to gluconeogenesis in the liver.

Quantitative Data

Quantitative data on the direct enzymatic inhibition by tremetol or tremetone is limited in the currently available public literature. However, cytotoxicity data for tremetone has been determined in vitro.

Table 1: Cytotoxicity of Tremetone in SH-SY5Y Human Neuroblastoma Cells [10]

| Treatment Condition | IC50 (µM) | 95% Confidence Interval |

| Tremetone | 490 | 435–546 µM |

| Tremetone + Rat Liver Microsomes (RLM) | 505 | Not Calculated |

| Tremetone + RLM + 8 mM MgCl₂ | 558 | 474–649 µM |

Data from cytotoxicity studies using an MTT assay.[10]

Impact on Cellular Respiration

The inhibition of lactate metabolism by tremetol has significant downstream consequences for cellular respiration. By blocking the utilization of lactate for gluconeogenesis, tremetol indirectly affects the overall metabolic flux and energy balance of the cell. The accumulation of lactate can also lead to intracellular acidosis, which can non-specifically inhibit various enzymatic processes, including those involved in glycolysis and the citric acid cycle.

Direct investigation into the effects of tremetone on mitochondrial respiration, such as oxygen consumption rate (OCR) and ATP production, is a critical area for further research. Standard methodologies like the Seahorse XF Cellular Flux Analysis would be instrumental in elucidating these effects.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is adapted from studies investigating the cytotoxicity of tremetone.[10]

Objective: To determine the concentration-dependent cytotoxicity of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Tremetone stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of tremetone in culture medium. Remove the old medium from the wells and add 100 µL of the tremetone dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cellular Respiration and Glycolysis Assessment: Seahorse XF Mito Stress Test

This is a generalized protocol for the Seahorse XF Mito Stress Test, a standard method for assessing mitochondrial function. This protocol would need to be specifically adapted for testing the effects of tremetone.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of living cells in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a profile of mitochondrial function can be generated.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cells of interest (e.g., HepG2 liver cells or SH-SY5Y neuroblastoma cells)

-

Tremetone

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the mitochondrial inhibitors and tremetone (at various concentrations) into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in rates.

-

Data Analysis: Analyze the OCR and ECAR data to determine the various parameters of mitochondrial function and assess the impact of tremetone.

Signaling Pathways and Future Directions

The specific cellular signaling pathways that are directly modulated by tremetol and tremetone remain to be elucidated. Given the central role of lactate in cellular metabolism, it is plausible that its accumulation could trigger stress-response pathways. Future research should investigate the potential involvement of key metabolic sensing pathways, including:

-

AMP-activated protein kinase (AMPK) signaling: AMPK is a master regulator of cellular energy homeostasis and is activated by an increase in the AMP:ATP ratio. The metabolic stress induced by tremetol could potentially activate AMPK.

-

mTOR (mechanistic target of rapamycin) signaling: The mTOR pathway is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors.

-

Sirtuin signaling: Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and longevity.

Investigating the effects of tremetol on these pathways could provide a more complete picture of its mechanism of action and identify potential targets for therapeutic intervention.

Visualizations

References

- 1. Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone isolated from rayless goldenrod (Isocoma pluriflora) and white snakeroot (Agertina altissima), respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tabaslab.com [tabaslab.com]

- 4. biotech.cornell.edu [biotech.cornell.edu]

- 5. Mitochondrial electron-transport-chain inhibitors of complexes I and II induce autophagic cell death mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpu.edu.cn [cpu.edu.cn]

- 10. Metabolic poisons [ruf.rice.edu]

An In-depth Technical Guide on Tremetol and its Impact on Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Abstract